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molecular formula C16H15FN4 B8278300 2-[5-(4-Fluorophenyl)-3-isopropyl-1H-pyrazol-1-YL]pyrazine

2-[5-(4-Fluorophenyl)-3-isopropyl-1H-pyrazol-1-YL]pyrazine

Cat. No. B8278300
M. Wt: 282.32 g/mol
InChI Key: MKFNBHOWPCCGSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05102893

Procedure details

The hydrazino pyrazine (20.20 g, 183 mmol, prepared as in J. Orq. Chem., 27, 3243 (1962)) was added in portions to the 1,3-diketone (34.7 g, 167 mmol, prepared in Example 1, Step A) in glacial acetic acid (400 mL). The reaction was refluxed for 2 hours, concentrated, and partitioned between EtOAc and K2CO3 (aq). The organics were dried (MgSO4) and evaporated to give a brown solid. Recrystallization from hexanes afforded 29.27 g (62%) of a cream colored solid.
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
34.7 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]([C:3]1[CH:8]=[N:7][CH:6]=[CH:5][N:4]=1)[NH2:2].[F:9][C:10]1[CH:15]=[CH:14][C:13]([C:16](=O)[CH2:17][C:18](=O)[CH:19]([CH3:21])[CH3:20])=[CH:12][CH:11]=1>C(O)(=O)C>[F:9][C:10]1[CH:15]=[CH:14][C:13]([C:16]2[N:1]([C:3]3[CH:8]=[N:7][CH:6]=[CH:5][N:4]=3)[N:2]=[C:18]([CH:19]([CH3:21])[CH3:20])[CH:17]=2)=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
20.2 g
Type
reactant
Smiles
N(N)C1=NC=CN=C1
Name
Quantity
34.7 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(CC(C(C)C)=O)=O
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc and K2CO3 (aq)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a brown solid
CUSTOM
Type
CUSTOM
Details
Recrystallization from hexanes

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=CC(=NN1C1=NC=CN=C1)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 29.27 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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